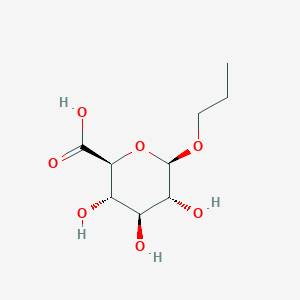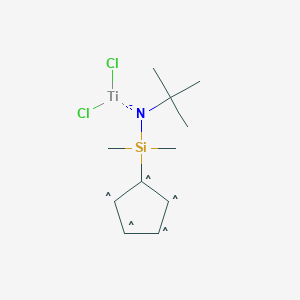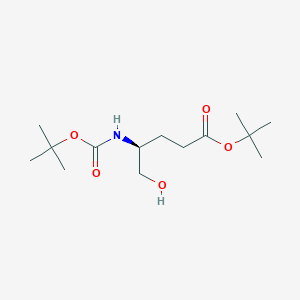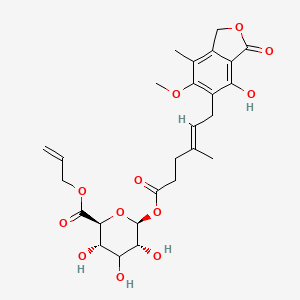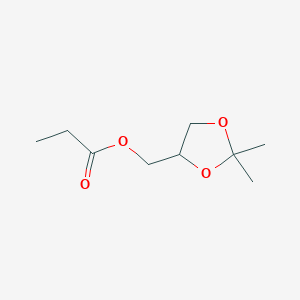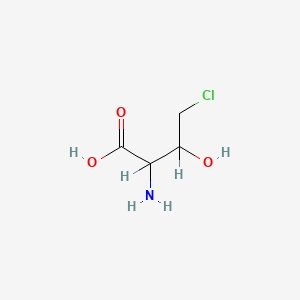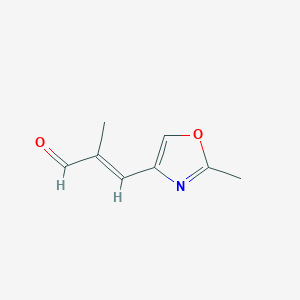
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is an organic compound that belongs to the class of aldehydes It features a conjugated system with an oxazole ring, which is known for its aromatic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methyloxazole with an appropriate aldehyde precursor under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid.
Reduction: 2-Methyl-3-(2-methyloxazol-4-yl)propanol.
Substitution: Various substituted oxazole derivatives.
科学的研究の応用
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. The oxazole ring may also play a role in binding to specific sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)propanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is unique due to its specific combination of an aldehyde group and an oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
139630-91-4 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 |
同義語 |
2-METHYL-3-[4-METHYL(3,5-OXAZOLYL)]PROP-2-ENAL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
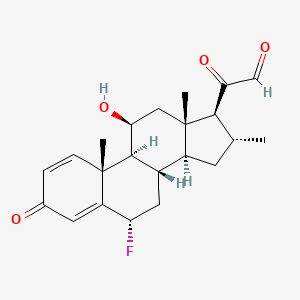

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
